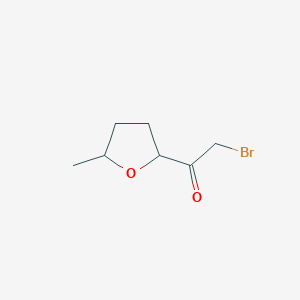

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

概要

説明

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is an organic compound that belongs to the class of brominated ketones. It is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a 5-methyloxolan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one typically involves the bromination of 1-(5-methyloxolan-2-yl)ethan-1-one. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

化学反応の分析

Types of Reactions

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 2-bromo-1-(5-methyloxolan-2-yl)ethanol.

Oxidation: Formation of 2-bromo-1-(5-methyloxolan-2-yl)ethanoic acid.

科学的研究の応用

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and structural features.

Material Science: Utilized in the preparation of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

作用機序

The mechanism of action of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in various reactions, including reductions and oxidations, leading to diverse chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific context of its use in research or industrial applications.

類似化合物との比較

Similar Compounds

1-(5-Bromopyridin-2-yl)ethan-1-one: Similar in structure but contains a pyridine ring instead of the oxolane ring.

2-Bromo-1-(2-thienyl)ethan-1-one: Contains a thiophene ring instead of the oxolane ring.

2-Bromo-1-(4-methylphenyl)ethan-1-one: Contains a methylphenyl group instead of the oxolane ring.

Uniqueness

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is unique due to the presence of the 5-methyloxolan-2-yl moiety, which imparts specific reactivity and properties. This structural feature distinguishes it from other brominated ethanones and influences its behavior in chemical reactions and applications.

生物活性

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom attached to the ethyl carbon of an ethanone moiety, with a 5-methyloxolan substituent that may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of a precursor compound followed by cyclization with appropriate reagents. The detailed synthetic pathway can be outlined as follows:

- Starting Materials : The synthesis begins with commercially available starting materials, such as 5-methyloxolan and bromoacetone.

- Bromination : The initial step involves the bromination of the ethanone derivative.

- Cyclization : Following bromination, cyclization occurs to form the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacteria and fungi. A study highlighted that certain brominated compounds possess enhanced activity due to their ability to disrupt microbial membranes .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, derivatives of brominated ethanones have demonstrated antiproliferative effects on cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induces apoptosis via ROS |

| Similar Brominated Compounds | MCF-7 | 20 | Disrupts membrane integrity |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of the compound. For instance, variations in the alkyl chain length or substitution patterns on the aromatic ring can enhance or reduce activity against targeted pathogens or cancer cells .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Case Study on Anticancer Efficacy : In a study involving human cervical carcinoma cells (HeLa), treatment with this compound led to a notable reduction in cell viability, attributed to increased apoptosis markers and ROS levels .

- Antibacterial Properties : Another study assessed its antibacterial effects against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups .

特性

IUPAC Name |

2-bromo-1-(5-methyloxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWIAJLLYIEISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596185 | |

| Record name | 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141072-68-6 | |

| Record name | 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。